molecular formula C15H26N2O2 B2516155 1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione CAS No. 726154-82-1

1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione

Cat. No.: B2516155
CAS No.: 726154-82-1
M. Wt: 266.385
InChI Key: CKRRKRDDZGUIGT-UHFFFAOYSA-N
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Description

1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione is a synthetic compound with the molecular formula C15H26N2O2 and a molecular weight of 266.38 g/mol This compound is known for its unique chemical structure, which includes two piperidine rings attached to a propane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione typically involves the reaction of 2-methylpiperidine with a suitable dione precursor under controlled conditions. One common method involves the condensation of 2-methylpiperidine with 1,3-dichloropropane-1,3-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques such as recrystallization or chromatography ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the piperidine rings is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in biological systems, the compound may inhibit the growth of certain microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(piperidin-1-yl)propane-1,3-dione: Similar structure but lacks the methyl groups on the piperidine rings.

    1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione: Similar structure with ethyl groups instead of methyl groups on the piperidine rings.

Uniqueness

1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione is unique due to the presence of the 2-methyl groups on the piperidine rings, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

1,3-bis(2-methylpiperidin-1-yl)propane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-12-7-3-5-9-16(12)14(18)11-15(19)17-10-6-4-8-13(17)2/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRRKRDDZGUIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CC(=O)N2CCCCC2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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